1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
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Overview
Description
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone is a complex organic compound featuring a nitrobenzyl group, a thioether linkage, and an imidazole ring
Scientific Research Applications
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological molecules and pathways.
Safety and Hazards
Future Directions
Thiazolidine motifs, which are similar to the structure in your compound, have been of great interest for scholars due to their diverse therapeutic and pharmaceutical activity . Future research will likely continue to explore new synthetic approaches and potential applications for these types of compounds .
Mechanism of Action
Benzylic compounds
The compound contains a benzyl group, which is a common functional group in organic chemistry. Benzylic compounds are known to be particularly reactive due to the stability of the benzylic carbocation. This reactivity can influence the compound’s interactions with its targets .
Nitro compounds
The compound also contains a nitro group attached to the benzene ring. Nitro groups are often used in the synthesis of pharmaceuticals and other biologically active compounds. They can undergo various reactions, including reduction to amines, which can further react with other compounds .
Thiazolidines
The compound contains a thiazolidine ring, which is a type of heterocyclic compound. Thiazolidines and their derivatives have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Imidazoles
The compound contains an imidazole ring, another type of heterocyclic compound. Imidazoles are found in many important biological molecules, including histidine and histamine. They can act as both acids and bases, making them versatile in many biological reactions .
Preparation Methods
The synthesis of 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Thioether Formation: The reaction of the nitrobenzyl compound with a thiol to form a thioether linkage.
Imidazole Ring Formation: Cyclization reactions to form the imidazole ring, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.
Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone include:
2-Nitrobenzyl Alcohol: Known for its photochemical properties and applications in photoremovable protecting groups.
1-(2-Nitrophenyl)ethanol: Used in various organic synthesis reactions and studied for its photochemical behavior.
Thiazolidine Derivatives: These compounds share the thioether linkage and are studied for their diverse biological activities.
The uniqueness of this compound lies in its combination of a nitrobenzyl group, thioether linkage, and imidazole ring, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-9(16)14-6-5-13-12(14)19-8-10-3-2-4-11(7-10)15(17)18/h2-4,7H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFKOCYONJYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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